2-(2-Oxopyrrolidin-1-yl)-N-[4-phenyl-3-(prop-2-enoylamino)butyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Oxopyrrolidin-1-yl)-N-[4-phenyl-3-(prop-2-enoylamino)butyl]butanamide is a chemical compound that belongs to the family of pyrrolidine derivatives. It is commonly known as BMS-986142 and is a selective inhibitor of the Tyk2 (tyrosine kinase 2) enzyme. Tyk2 is a member of the Janus kinase (JAK) family of enzymes, which are involved in the regulation of immune responses. BMS-986142 has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of autoimmune diseases.
Wirkmechanismus
BMS-986142 is a selective inhibitor of the Tyk2 enzyme, which is involved in the signaling pathways of cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs). These cytokines play a crucial role in the regulation of immune responses and are implicated in the pathogenesis of autoimmune diseases. By inhibiting the Tyk2 enzyme, BMS-986142 disrupts the signaling pathways of these cytokines, leading to a reduction in inflammation and disease symptoms.
Biochemical and Physiological Effects:
BMS-986142 has been shown to have a favorable pharmacokinetic profile in preclinical and clinical studies. The compound is rapidly absorbed and distributed in the body, with a half-life of approximately 30 hours. BMS-986142 is metabolized by the liver and excreted primarily in the feces. The compound has low potential for drug-drug interactions and does not appear to have significant adverse effects on vital organs such as the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
BMS-986142 has several advantages as a research tool for studying autoimmune diseases. The compound is highly selective for the Tyk2 enzyme, which allows for the precise modulation of cytokine signaling pathways. BMS-986142 has shown efficacy in animal models and human clinical trials, which supports its potential therapeutic applications in the treatment of autoimmune diseases. However, BMS-986142 has some limitations as a research tool. The compound is relatively expensive and may not be readily available to all researchers. Additionally, the use of BMS-986142 in laboratory experiments may require specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the research and development of BMS-986142. One potential application is the treatment of autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Clinical trials are ongoing to evaluate the safety and efficacy of BMS-986142 in these indications. Another potential application is the use of BMS-986142 as a research tool to study the role of Tyk2 in immune responses and autoimmune diseases. Additionally, further studies are needed to investigate the long-term safety and efficacy of BMS-986142 and to optimize its dosing regimen for different indications.
Synthesemethoden
The synthesis of BMS-986142 involves a multi-step process that starts with the reaction of 2-oxopyrrolidine with 4-phenyl-3-buten-2-one to obtain the intermediate compound 2-(2-oxopyrrolidin-1-yl)-4-phenylbut-2-en-1-one. This intermediate is then reacted with N-(4-bromobutyl)-3-aminopropionamide to obtain the final product, 2-(2-oxopyrrolidin-1-yl)-N-[4-phenyl-3-(prop-2-enoylamino)butyl]butanamide.
Wissenschaftliche Forschungsanwendungen
BMS-986142 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in the treatment of autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The compound has shown promising results in reducing inflammation and improving disease symptoms in animal models and human clinical trials.
Eigenschaften
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)-N-[4-phenyl-3-(prop-2-enoylamino)butyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-3-18(24-14-8-11-20(24)26)21(27)22-13-12-17(23-19(25)4-2)15-16-9-6-5-7-10-16/h4-7,9-10,17-18H,2-3,8,11-15H2,1H3,(H,22,27)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAASYDSYPJOAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCC(CC1=CC=CC=C1)NC(=O)C=C)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.